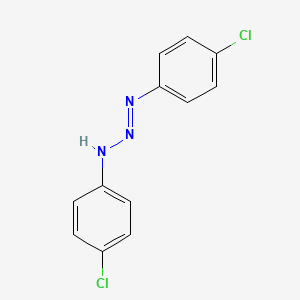

1-Triazene, 1,3-bis(4-chlorophenyl)-

Description

Contextualization within Triazene (B1217601) Chemical Class

Triazenes are a class of chemical compounds containing the diazoamino functional group, which consists of three contiguous nitrogen atoms with the general structure R-N=N-NR'R". researchgate.net First discovered in the 1860s, these molecules are recognized for their unique stability and adaptability in numerous synthetic transformations. researchgate.net The subject of this article, 1-Triazene, 1,3-bis(4-chlorophenyl)-, belongs to the 1,3-diaryl triazene subclass, where two aryl groups are attached to the terminal nitrogen atoms of the triazene core.

It is important to distinguish the linear triazene chain from the heterocyclic aromatic ring system of triazines. Triazines are six-membered rings with a molecular formula of C₃H₃N₃ and exist in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine (B1199460), and 1,3,5-triazine (B166579). wikipedia.org While both classes are rich in nitrogen, their chemical structures and properties are distinct. 1-Triazene, 1,3-bis(4-chlorophenyl)- possesses the linear N=N-N linkage characteristic of all triazenes.

The basic properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of 1-Triazene, 1,3-bis(4-chlorophenyl)-

| Property | Value |

| Molecular Formula | C₁₂H₉Cl₂N₃ |

| Molar Mass | 282.13 g/mol |

| Synonyms | 1,3-Bis(p-chlorophenyl)triazene, Diazoamino-di-p-chlorobenzene |

| Chemical Class | 1,3-Diaryl Triazene |

| Appearance | Pale yellow solid (typical for diaryl triazenes) wikipedia.org |

Significance of Diaryl Triazenes in Contemporary Organic and Inorganic Chemistry

The 1,3-diaryl triazene scaffold is of considerable interest in modern chemistry due to its dual utility in both organic synthesis and inorganic coordination chemistry.

In Organic Chemistry: Diaryl triazenes are valued as versatile building blocks and arylation reagents. aidic.it The triazene group can function as a stable precursor to diazonium salts, which are highly reactive intermediates. researchgate.net This property allows diaryl triazenes to participate in a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net They are employed in the synthesis of various organic molecules, including substituted indoles and other heterocyclic systems. aidic.it Their stability towards bases and reducing agents, combined with their reactivity in the presence of acids, makes them adaptable reagents in complex synthetic pathways. researchgate.net

In Inorganic Chemistry: The most significant role of diaryl triazenes in inorganic chemistry is their function as ligands. nih.gov Upon deprotonation of the N-H proton, the resulting 1,3-diaryltriazenide anion acts as a robust monoanionic, bidentate N,N'-chelating ligand. This chelation forms a stable four-membered ring with a metal center. nih.gov Triazenide ligands have been used to form stable complexes with a wide array of transition metals, including those in Group 8 (such as ruthenium and rhodium) and Group 11 (such as copper, silver, and gold). acs.orgacs.org The electronic properties of the triazenide ligand can be readily tuned by altering the substituents on the flanking aryl rings, which in turn influences the properties of the resulting metal complex. Research has also demonstrated their ability to adopt other binding modes, such as monodentate and bridging, adding to their coordinative versatility.

Overview of Key Academic Research Trajectories for the Compound

Academic research on 1-Triazene, 1,3-bis(4-chlorophenyl)- has primarily focused on its application in coordination chemistry and its environmental fate.

Coordination Chemistry: The deprotonated form of the compound, 1,3-bis(4-chlorophenyl)triazenide, has been extensively used as a ligand to synthesize novel metal complexes. Researchers have investigated its coordination with various metals to study the resulting structures and properties. For instance, rhodium(III) and ruthenium(II) complexes incorporating this ligand have been synthesized and characterized. These studies explore how the electron-withdrawing nature of the chloro-substituents on the phenyl rings affects the electrochemical and spectroscopic properties of the metal center. The resulting complexes are often investigated for their potential applications in catalysis or materials science.

Environmental Chemistry: An entirely different line of research has identified 1-Triazene, 1,3-bis(4-chlorophenyl)- as a transformation product in environmental systems. Specifically, studies have shown that this compound can be formed in soils from the degradation of the herbicide propanil (3',4'-dichloropropionanilide). This research is significant for understanding the environmental fate of widely used agrochemicals and the potential formation of persistent and structurally complex daughter compounds in soil and water systems.

The table below summarizes key research findings related to the broader class of diaryl triazenes, including the specific compound of interest.

Table 2: Selected Research Applications of 1,3-Diaryl Triazenes

| Research Area | Application / Finding | Example Metal Ions or Reagents |

| Coordination Chemistry | Serve as versatile N,N'-chelating ligands to form stable metal complexes. nih.gov | Rh(III), Ru(II), Pd(II), Cu(I), Ag(I), Au(I) acs.orgacs.org |

| Organic Synthesis | Act as arylation reagents in palladium-catalyzed cross-coupling reactions. aidic.it | Palladium catalysts, Indoles, Azoles aidic.it |

| Materials Science | Used as precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of metal-containing thin films. rsc.orgchemrxiv.org | Ga(III), In(III), Ge(II), Sn(II), Pb(II) chemrxiv.org |

| Biological Chemistry | Investigated for potential biological activities, including antimicrobial and antifungal properties. nih.govnih.gov | Vanadium, Potassium nih.gov |

Structure

3D Structure

Properties

CAS No. |

3470-39-1 |

|---|---|

Molecular Formula |

C12H9Cl2N3 |

Molecular Weight |

266.12 g/mol |

IUPAC Name |

4-chloro-N-[(4-chlorophenyl)diazenyl]aniline |

InChI |

InChI=1S/C12H9Cl2N3/c13-9-1-5-11(6-2-9)15-17-16-12-7-3-10(14)4-8-12/h1-8H,(H,15,16) |

InChI Key |

JGGKQOIDGHALJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NN=NC2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Pathways

Established Synthetic Routes for 1-Triazene, 1,3-bis(4-chlorophenyl)-

The foundational methods for synthesizing 1,3-diaryltriazenes are well-documented, offering reliable pathways to 1-Triazene, 1,3-bis(4-chlorophenyl)-. These routes are characterized by their straightforward reaction mechanisms and scalability.

Coupling Reactions via Diazonium Salts and Amines

The classical and most widely employed method for the synthesis of 1,3-diaryltriazenes involves the coupling of an aryl diazonium salt with an aromatic amine. In the specific case of 1-Triazene, 1,3-bis(4-chlorophenyl)-, this involves the reaction of a 4-chlorobenzenediazonium salt with 4-chloroaniline (B138754).

The reaction proceeds in two main steps. First, 4-chloroaniline is diazotized, typically using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the 4-chlorobenzenediazonium chloride. This intermediate is highly reactive and is generally used immediately without isolation. google.com

In the second step, the freshly prepared diazonium salt solution is added to a solution of 4-chloroaniline. The coupling reaction is typically carried out in the presence of a base, such as sodium acetate (B1210297), which acts as a buffer to maintain a mildly acidic to neutral pH, facilitating the nucleophilic attack of the amino group of 4-chloroaniline on the terminal nitrogen of the diazonium salt. nsf.gov The resulting product, 1-Triazene, 1,3-bis(4-chlorophenyl)-, often precipitates from the reaction mixture and can be purified by recrystallization.

An alternative approach for generating the diazonium intermediate in situ involves the use of N-nitrososulfonamides. This method allows for the formation of the aryl diazonium species under milder, ambient conditions, which then reacts with the present amine to form the triazene (B1217601). nsf.govresearchgate.net

Table 1: Conventional Synthesis of 1,3-Diaryltriazenes via Diazonium Coupling

| Reactant 1 | Reactant 2 | Reagents | Conditions | Product | Yield | Reference |

| Aryl Amine | Aryl Amine | NaNO₂, HCl, then Sodium Acetate | 0-5 °C, then room temp. | 1,3-Diaryltriazene | Moderate to Good | google.com |

| Aryl Amine | N-Nitrososulfonamide | - | Room Temperature | 1,3-Diaryltriazene | Good | nsf.govresearchgate.net |

One-Pot Multicomponent Synthetic Approaches

The synthesis of 1-Triazene, 1,3-bis(4-chlorophenyl)- can be streamlined into a one-pot procedure, enhancing efficiency and reducing waste. This approach combines the diazotization and coupling steps without the isolation of the intermediate diazonium salt.

In a typical one-pot synthesis, 4-chloroaniline is treated with a nitrosating agent, such as isoamyl nitrite or an alkyl nitrite, in a suitable organic solvent. The in situ generated diazonium species then directly reacts with another molecule of 4-chloroaniline present in the reaction mixture to form the symmetrical 1,3-bis(4-chlorophenyl)-1-triazene. This method circumvents the need for strongly acidic aqueous conditions and low-temperature control, offering a more convenient synthetic route. nsf.gov

Another one-pot strategy involves the partial diazotization of the starting aniline (B41778). By using a substoichiometric amount of the diazotizing agent, a mixture of the unreacted aniline and the in situ formed diazonium salt is generated, which then couple to yield the symmetrical triazene. figshare.com

Table 2: One-Pot Synthesis of Symmetrical 1,3-Diaryltriazenes

| Starting Material | Reagents | Key Features | Product | Reference |

| Aryl Amine | Alkyl Nitrite | In situ diazonium formation, milder conditions | Symmetrical 1,3-Diaryltriazene | nsf.gov |

| Aryl Amine | Substoichiometric NaNO₂, Acid | Partial diazotization and in situ coupling | Symmetrical 1,3-Diaryltriazene | figshare.com |

Advanced Synthetic Protocols Applicable to Triazene Derivatives

In recent years, green chemistry principles have driven the development of more sustainable and efficient synthetic methods. These advanced protocols, while often reported for the isomeric triazines or other nitrogen heterocycles, are highly applicable to the synthesis of 1,3-diaryltriazenes like 1-Triazene, 1,3-bis(4-chlorophenyl)-.

Green Chemistry Methodologies: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields. nih.gov For the synthesis of triazene and its derivatives, microwave heating can promote the efficient formation of the diazonium intermediate and subsequent coupling.

In a potential microwave-assisted synthesis of 1-Triazene, 1,3-bis(4-chlorophenyl)-, the reactants, 4-chloroaniline and a suitable nitrosating agent, could be subjected to microwave irradiation in a closed vessel. The rapid and uniform heating provided by microwaves would likely lead to a faster and more efficient reaction compared to conventional heating methods. organic-chemistry.org Studies on the microwave-assisted synthesis of related 1,2,4-triazoles have demonstrated a significant reduction in reaction time from hours to minutes with improved yields. nih.gov

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis for Related Heterocycles

| Heterocycle | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| 1,2,4-Triazoles | 290 min, 78% | 10-25 min, 97% | nih.gov |

| 1,3,5-Triazines | Several hours | 3-5 min, 89-98% | nih.gov |

Green Chemistry Methodologies: Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique can lead to shorter reaction times, milder reaction conditions, and improved yields. jmaterenvironsci.com The synthesis of various nitrogen-containing heterocycles has been successfully achieved using ultrasound irradiation. nih.gov

The application of ultrasound to the synthesis of 1-Triazene, 1,3-bis(4-chlorophenyl)- could involve the sonication of a mixture of 4-chloroaniline and a diazotizing agent. The mechanical and chemical effects of cavitation, such as increased mass transfer and the formation of reactive radical species, can accelerate the reaction rate. nih.gov For instance, the ultrasound-assisted synthesis of 1,2,3-triazoles has been shown to reduce reaction times and increase yields compared to silent reactions. nih.gov

Table 4: Comparison of Conventional and Ultrasound-Assisted Synthesis for Related Heterocycles

| Heterocycle | Conventional Method (Time, Yield) | Ultrasound-Assisted Method (Time, Yield) | Reference |

| Dihydroquinolines | 5 h, 55% (in ethanol) | 3 h, 75% (in ethanol) | nih.gov |

| Dihydroquinolines | 4 h, 80% (in water) | 1 h, 96% (in water) | nih.gov |

| Piperidinyl-Quinoline Acylhydrazones | 15-45 min | 4-6 min | mdpi.com |

Base-Mediated Synthesis of Triazinamine Analogues

While the direct synthesis of 1,3-diaryltriazenes is typically acid-catalyzed or performed under neutral conditions, base-mediated reactions are relevant in the chemistry of triazene-related compounds. For instance, the hydrolysis of 1,3-dialkyl-3-acyltriazenes is a base-catalyzed process, indicating the susceptibility of the triazene linkage to basic conditions under certain circumstances. documentsdelivered.com

More pertinent to synthetic applications, base-mediated methodologies have been developed for the synthesis of unsymmetrical 1,3,5-triazin-2-amines. These methods involve a three-component reaction of imidates, guanidines, and amides or aldehydes, using a base such as cesium carbonate. dntb.gov.ua While this produces the isomeric triazine ring system, it highlights the utility of base mediation in the construction of nitrogen-rich aromatic heterocycles. The principles of base-mediated C-N bond formation could potentially be adapted for novel synthetic routes to triazene derivatives.

Metal-Catalyzed Reactions for Triazene Frameworks

While metal catalysis is a cornerstone of modern organic synthesis, its application to the direct formation of the 1,3-diaryltriazene functional group (Ar-N=N-NH-Ar') is not a standard or widely reported methodology. The primary and most efficient synthetic routes for these compounds rely on diazotization and coupling reactions, which are typically performed without the need for metal catalysts. Research into metal-catalyzed reactions involving triazenes often focuses on their subsequent transformations, where the pre-formed triazene moiety acts as a directing group or a source of aryl radicals, rather than on the initial construction of the N=N-N linkage itself.

Mechanistic Elucidation of 1-Triazene, 1,3-bis(4-chlorophenyl)- Formation Reactions

The formation of 1-Triazene, 1,3-bis(4-chlorophenyl)- is a well-understood process that proceeds via a two-stage mechanism involving the diazotization of a primary aromatic amine followed by a coupling reaction. wikipedia.orgslideshare.net In this specific case, the sole precursor is 4-chloroaniline.

Stage 1: Diazotization of 4-chloroaniline

The first stage is the conversion of one molecule of 4-chloroaniline into its corresponding diazonium salt. This process involves several key steps:

Generation of the Nitrosating Agent : In the presence of a strong acid, such as hydrochloric acid (HCl), sodium nitrite (NaNO₂) generates nitrous acid (HNO₂). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (N≡O⁺). byjus.com

N-Nitrosation : The lone pair of electrons on the nitrogen atom of the 4-chloroaniline amino group attacks the nitrosonium ion. This results in the formation of a protonated N-nitrosamine.

Tautomerization and Dehydration : Following deprotonation, the resulting N-nitrosamine undergoes tautomerization to a diazohydroxide. In the acidic environment, the hydroxyl group is protonated, forming a good leaving group (H₂O). The subsequent loss of a water molecule generates the stable and highly electrophilic 4-chlorobenzenediazonium ion. byjus.com

Stage 2: Diazo Coupling Reaction

The second stage involves the reaction between the 4-chlorobenzenediazonium ion formed in stage one and a second molecule of 4-chloroaniline.

Nucleophilic Attack : The 4-chlorobenzenediazonium ion acts as a potent electrophile. A second molecule of 4-chloroaniline, acting as a nucleophile, attacks the terminal nitrogen atom of the diazonium ion with its amino nitrogen. wikipedia.org This N-coupling reaction forms a diazoammonium intermediate.

Deprotonation : The resulting intermediate is protonated and unstable. A mild base, such as water or a chloride ion, abstracts a proton from the nitrogen atom to yield the final, stable product: 1-Triazene, 1,3-bis(4-chlorophenyl)-. wikipedia.org

For symmetrical triazenes like 1,3-bis(4-chlorophenyl)-1-triazene, the synthesis can be conducted as a one-pot reaction where the partial diazotization of the amine provides the necessary diazonium salt and leaves unreacted amine available for the subsequent coupling step. wikipedia.org

Table 1: Key Species in the Formation of 1-Triazene, 1,3-bis(4-chlorophenyl)-

| Role in Mechanism | Compound Name | Chemical Formula |

| Precursor / Nucleophile | 4-chloroaniline | C₆H₆ClN |

| Diazotizing Reagent | Sodium Nitrite | NaNO₂ |

| Acid Catalyst | Hydrochloric Acid | HCl |

| Active Electrophile | Nitrosonium Ion | NO⁺ |

| Key Intermediate | 4-chlorobenzenediazonium ion | [C₆H₄ClN₂]⁺ |

| Final Product | 1-Triazene, 1,3-bis(4-chlorophenyl)- | C₁₂H₉Cl₂N₃ |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Dynamics on Phenyl Moieties

Nucleophilic aromatic substitution (SNAr) on the phenyl rings of 1,3-bis(4-chlorophenyl)-1-triazene is a potential, though not always favored, reaction pathway. The feasibility of such a reaction is dictated by the electronic nature of the triazene (B1217601) group and the stability of the intermediate formed.

Electronic Influence of the Triazene Substituent: The triazene moiety ( -N=N-NH-R) generally acts as an electron-withdrawing group, which is a prerequisite for activating an aromatic ring toward nucleophilic attack. libretexts.orgyoutube.com This withdrawal of electron density from the phenyl rings makes the ortho and para carbon atoms more electrophilic and susceptible to attack by a nucleophile. The Hammett substituent constant (σ) quantifies this electronic effect. Electron-withdrawing groups have positive σ values. researchgate.netlibretexts.org For a reaction to proceed via the SNAr mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, and there must be a suitable leaving group (in this case, the chloride ion). libretexts.org

The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial. For 1,3-bis(4-chlorophenyl)-1-triazene, a nucleophile would attack the carbon atom bearing the chlorine, forming a Meisenheimer complex. The negative charge of this intermediate can be delocalized onto the electron-withdrawing triazene group, particularly when it is positioned ortho or para to the site of attack.

However, SNAr reactions on aryl halides like 1,3-bis(4-chlorophenyl)-1-triazene often require harsh conditions unless further activated by additional strongly withdrawing groups (such as a nitro group) on the phenyl ring. msu.edu In many cases, reactions involving the triazene unit itself, such as cleavage or cyclization, may occur under milder conditions, making the substitution on the phenyl ring a less common pathway. rsc.org

Decomposition Pathways and Nitrogen Gas Evolution

A characteristic reaction of 1,3-diaryltriazenes is their decomposition upon exposure to heat or ultraviolet light, leading to the evolution of nitrogen gas (N₂). This process typically proceeds through a radical mechanism.

The decomposition is initiated by the homolytic cleavage of the relatively weak N-N single bond in the triazene linkage. This fragmentation generates aryl and aryl diazenyl radicals. The aryl diazenyl radical is unstable and rapidly loses a molecule of dinitrogen to produce a second aryl radical.

Key steps in the thermal decomposition are:

Initiation: The 1,3-bis(4-chlorophenyl)-1-triazene molecule undergoes homolysis of the N(1)-N(2) or N(2)-N(3) bond.

Fragmentation: This leads to the formation of a 4-chlorophenyl radical, a 4-chlorophenylamino radical, and a molecule of nitrogen gas.

Product Formation: The resulting radicals can then participate in various subsequent reactions, such as hydrogen abstraction from a solvent molecule, dimerization, or other radical recombination processes to yield a mixture of final products.

Ar-N=N-NH-Ar' → Ar• + N₂ + •NH-Ar'

For 1,3-bis(4-chlorophenyl)-1-triazene, this pathway generates 4-chlorophenyl radicals and 4-chloroanilino radicals, along with nitrogen gas. The presence of these reactive radical intermediates makes diaryltriazenes useful precursors in certain synthetic applications.

Influence of Hydrogen Bonding on Reactivity and Solid-State Characteristics

Hydrogen bonding plays a critical role in defining the solid-state architecture, stability, and, in some cases, the reactivity of triazene compounds. Both intermolecular and intramolecular interactions are significant, though their presence depends on the specific molecular structure.

Intermolecular Hydrogen Bonding Interactions

In the solid state, molecules of 1,3-bis(4-chlorophenyl)-1-triazene and related 1,3-diaryltriazenes are organized through intermolecular hydrogen bonds. The N-H group of the triazene linker acts as a hydrogen bond donor, while one of the nitrogen atoms (typically the most accessible, N1) acts as an acceptor. This interaction leads to the formation of extended supramolecular structures.

Crystallographic studies on analogous 4,4'-disubstituted diphenyl-1,3-triazines reveal that molecules are linked by N-H···N hydrogen bonds, typically forming chains or dimeric motifs. These interactions dictate the molecular packing in the crystal lattice. The diazoamino moiety (-N=N-NH-) is central to these interactions, giving rise to predictable supramolecular arrays. nih.gov

| Interaction | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

|---|---|---|---|

| N-H···N | ~3.0 - 3.4 | ~2.1 - 2.5 | ~150 - 170 |

These hydrogen-bonded networks contribute to the thermal stability of the compound in the solid state by holding the molecules in a rigid, ordered arrangement.

Intramolecular Hydrogen Bonding Effects

While 1,3-bis(4-chlorophenyl)-1-triazene itself lacks the necessary functional groups to form an intramolecular hydrogen bond, this type of interaction is a dominant structural feature in related derivatives, such as ortho-hydroxyaryl triazenes. In these systems, a hydrogen bond forms between the ortho-hydroxyl group and a nitrogen atom of the triazene linker, creating a stable six-membered quasi-ring. nih.gov

This intramolecular hydrogen bonding has profound effects:

Planarity: It forces the aryl ring and the triazene group into a more coplanar arrangement. nih.gov

Reactivity: By locking the conformation, it can influence the accessibility of the triazene nitrogens to reagents.

Physical Properties: It reduces the availability of the N-H and O-H groups for intermolecular hydrogen bonding, which typically leads to lower melting points and boiling points compared to isomers where only intermolecular bonding is possible (e.g., para-hydroxyaryl derivatives). stackexchange.comstackexchange.com

Photophysics: It is a prerequisite for specific photochemical processes like Excited-State Intramolecular Proton Transfer (ESIPT), as discussed in section 3.5. nih.govsciengine.com

Regioselectivity and Chemoselectivity in Triazene-Based Cyclization Reactions

The triazene functional group can serve as a versatile precursor in the synthesis of heterocyclic compounds, particularly N-heterocycles. In these reactions, the triazene moiety can be cleaved to generate a reactive diazonium intermediate, which then undergoes intramolecular cyclization. The outcome of these reactions is often controlled by the principles of regioselectivity and chemoselectivity.

Regioselectivity refers to the preference for one direction of bond-making over others. In triazene-based cyclizations, this determines which atom of a nearby functional group attacks the newly formed reactive center. For instance, 1-aryl-1H-benzotriazoles can be synthesized via palladium-catalyzed C-H activation and intramolecular amination of aryl triazene compounds. organic-chemistry.org The regioselectivity of the C-H activation step is crucial for the successful formation of the five-membered triazole ring.

Chemoselectivity is the preference for reaction at one functional group over another. Triazenes can participate in cycloaddition reactions where the triazene itself acts as a component. For example, 1,3-dipolar cycloadditions are powerful methods for constructing five-membered heterocycles with high degrees of regio- and chemoselectivity. mdpi.com The electronic nature of the substituents on the aryl rings of the triazene and on the dipolarophile determines the frontier molecular orbital interactions, which in turn govern the selectivity of the cycloaddition. nih.govresearchgate.net

A common application is the synthesis of benzotriazoles from 1,3-diaryltriazenes that have a suitable ortho-substituent. Acid-catalyzed cleavage of the triazene yields an aryl diazonium salt, which can then be trapped intramolecularly by a nucleophilic group at the ortho position to form the fused heterocyclic ring system. organic-chemistry.orgresearchgate.net

Excited-State Deactivation Mechanisms via Proton Transfer in Related Systems

Although 1,3-bis(4-chlorophenyl)-1-triazene does not undergo this process, a key deactivation pathway for related molecules possessing an intramolecular hydrogen bond is Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net This mechanism is particularly relevant for derivatives such as 2-(2-hydroxyphenyl)-triazines, which are used as UV photostabilizers. nih.govresearchgate.net

The ESIPT process involves a four-level photocycle:

Excitation: The ground-state "enol" tautomer (E) absorbs a photon and is promoted to its excited state (E*).

Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the acceptor nitrogen atom increase significantly. This facilitates an ultrafast, barrierless transfer of the proton through the intramolecular hydrogen bond, forming an excited "keto" tautomer (K*). nih.govsciengine.com

Emission: The K* species relaxes to its ground state (K) by emitting a photon (fluorescence). This emission is characterized by a large Stokes shift (a significant separation between the absorption and emission maxima) because the emission occurs from a different isomeric form than the one that was initially excited.

Reverse Proton Transfer: In the ground state, the keto form (K) is unstable and rapidly undergoes a reverse proton transfer to regenerate the original enol tautomer (E), completing the cycle.

Chemical Behavior Towards Diverse Reagents: Nucleophilic and Electrophilic Interactions

The chemical reactivity of 1-Triazene, 1,3-bis(4-chlorophenyl)- is dictated by the electronic characteristics of the triazene functional group (–N=N–NH–). This linkage contains nitrogen atoms with lone pairs of electrons, rendering the molecule nucleophilic in nature and thus reactive towards electrophiles. Conversely, its interaction with nucleophiles is typically indirect, occurring after activation by an electrophile.

Electrophilic Interactions

The electron-rich triazene chain readily interacts with a variety of electrophilic reagents. These reactions often proceed via attack on one of the nitrogen atoms, leading to the formation of intermediates that can undergo further transformations such as fragmentation or cyclization.

A fundamental reaction of 1,3-diaryltriazenes is their acid-catalyzed decomposition. In the presence of protic acids, the triazene is protonated, initiating the cleavage of the N–N bond. This fragmentation yields an arenediazonium salt and an aniline (B41778) derivative. For 1,3-bis(4-chlorophenyl)-1-triazene, this reaction produces 4-chlorobenzenediazonium salt and 4-chloroaniline (B138754). The resulting diazonium salt is a highly reactive electrophile that can subsequently engage with various nucleophiles present in the reaction medium. The kinetics and mechanism of this type of decomposition have been studied for analogous compounds like 1,3-bis(4-methylphenyl)triazene. czechem.cz

More complex electrophilic transformations have also been developed. 1,3-Diaryltriazenes serve as precursors for the synthesis of 1,3-diaryl-1H-1,2,3-triazolium salts through a formal cycloaddition reaction. nih.gov In this process, the triazene is first treated with an N-chlorinating agent, such as tert-butyl hypochlorite, to form a reactive intermediate. This intermediate, a 1,3-diaza-2-azoniaallene salt, then undergoes a cycloaddition with an alkyne. nih.gov This reaction pathway demonstrates the triazene's ability to act as a nucleophile to initiate a sequence of events with multiple electrophilic partners (the chlorinating agent and the alkyne). nih.gov

The versatility of this cycloaddition reaction is shown in the table below, which details the synthesis of various 1,3-diaryl-1,2,3-triazolium salts from a representative diaryltriazene and a range of alkynes. The yields demonstrate the efficiency of this method for creating complex heterocyclic structures from simple triazene precursors. nih.gov

Other electrophiles, such as mercuric acetate (B1210297) and acetic anhydride, have also been shown to react with aryl triazenes, leading to either stable organometallic compounds or fragmentation of the triazene unit. atu.ie

Nucleophilic Interactions

Under neutral conditions, the 1,3-bis(4-chlorophenyl)-1-triazene molecule is generally stable and unreactive towards direct nucleophilic attack. The electron-rich nature of the N=N–N linkage repels nucleophiles.

However, the compound's most significant role in reactions involving nucleophiles is as a stable precursor to a potent electrophile. As described previously, acid-catalyzed decomposition cleaves the triazene into 4-chloroaniline and a 4-chlorobenzenediazonium salt. czechem.cz The diazonium cation is an exceptionally strong electrophile and reacts readily with a wide array of nucleophiles. This indirect pathway allows 1,3-bis(4-chlorophenyl)-1-triazene to be used as a convenient in situ source of the 4-chlorobenzenediazonium ion, which can then be trapped by nucleophiles such as halides, cyanide, or water, leading to the formation of various substituted aromatic compounds. This two-step sequence—electrophilic activation followed by nucleophilic substitution on the resulting fragment—is the primary mode of reactivity involving nucleophiles.

Structural Elucidation and Advanced Spectroscopic Characterization

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

However, a detailed search of crystallographic databases and scientific literature did not yield specific SC-XRD data, such as the crystal system, space group, or unit cell dimensions for 1-Triazene, 1,3-bis(4-chlorophenyl)-.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule, offering a "fingerprint" for its structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

Raman Spectroscopy (FT-Raman)

Complementary to FT-IR, Raman spectroscopy provides information on molecular vibrations. The technique is particularly sensitive to non-polar bonds. For 1,3-bis(4-chlorophenyl)-1-triazene, the symmetric vibrations, such as the N=N double bond stretch, would be expected to produce a strong signal. A comprehensive search, however, did not uncover specific FT-Raman spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For 1,3-bis(4-chlorophenyl)-1-triazene, the spectrum would be expected to show distinct signals for the N-H proton and the aromatic protons on the two 4-chlorophenyl rings. The chemical shifts (δ) and coupling constants (J) of these signals would confirm the connectivity and substitution pattern. Specific, experimentally determined ¹H NMR data for 1-Triazene, 1,3-bis(4-chlorophenyl)- was not found in the surveyed scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in 1,3-bis(4-chlorophenyl)-1-triazene would produce a distinct signal, allowing for confirmation of the molecular structure. Key signals would correspond to the carbons in the chlorophenyl rings, including those directly bonded to chlorine and nitrogen. As with other spectroscopic data, specific ¹³C NMR chemical shift values for this compound are not available in the examined literature.

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Characterization

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, is employed to investigate the electronic transitions within a molecule. For "1-Triazene, 1,3-bis(4-chlorophenyl)-", the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from the π → π* and n → π* electronic transitions associated with the aromatic chlorophenyl rings and the triazene (B1217601) moiety.

Symmetrically substituted diaryltriazenes typically display strong absorption bands in the ultraviolet region. The presence of the chlorophenyl groups, which are chromophores, significantly influences the absorption profile. The conjugation between the aromatic rings and the triazene linkage results in a delocalized π-electron system, leading to absorptions at longer wavelengths compared to the individual, unconjugated chromophores.

While specific experimental photophysical data for "1-Triazene, 1,3-bis(4-chlorophenyl)-" is not extensively documented in publicly available literature, the general characteristics of related diaryltriazene compounds can provide an illustrative understanding. The photophysical properties, such as fluorescence quantum yield and excited-state lifetime, are crucial for applications in materials science and photochemistry. Typically, simple diaryltriazenes are not strongly fluorescent as they often have efficient non-radiative decay pathways from the excited state.

Below is a representative table of expected UV-Vis absorption data for a diaryltriazene compound like "1-Triazene, 1,3-bis(4-chlorophenyl)-" in a common organic solvent such as ethanol. It is important to note that this data is illustrative and based on the general properties of this class of compounds.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Assignment |

|---|---|---|---|

| Ethanol | ~230-250 | High | π → π* (aromatic) |

| Ethanol | ~340-360 | Moderate | π → π* (conjugated system) |

| Ethanol | ~400-420 | Low | n → π* (triazene) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. For "1-Triazene, 1,3-bis(4-chlorophenyl)-", electron ionization mass spectrometry (EI-MS) would provide a detailed fragmentation map.

The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₂H₉Cl₂N₃). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately 65% of the intensity of the M⁺ peak, and the M+4 peak being about 10% of the M⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of diaryltriazenes under EI conditions typically involves the cleavage of the N-N bonds within the triazene core. The primary fragmentation pathways for "1-Triazene, 1,3-bis(4-chlorophenyl)-" are expected to involve the formation of chlorophenyl diazonium cations, chlorophenyl radicals, and chlorophenyl cations.

Based on the fragmentation of the closely related 1,3-diphenyltriazene, the following table outlines the expected major fragments for "1-Triazene, 1,3-bis(4-chlorophenyl)-".

| m/z (for 35Cl) | Proposed Fragment Ion | Formula |

|---|---|---|

| 265 | [M]⁺ (Molecular Ion) | [C₁₂H₉Cl₂N₃]⁺ |

| 139 | [ClC₆H₄N₂]⁺ | [C₆H₄ClN₂]⁺ |

| 126 | [ClC₆H₄N]⁺ | [C₆H₄ClN]⁺ |

| 111 | [ClC₆H₄]⁺ | [C₆H₄Cl]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Theoretical and Computational Chemical Investigations

Density Functional Theory (DFT) Applications for Molecular Properties

DFT has become a cornerstone of computational chemistry for predicting the properties of molecular systems. By approximating the exchange-correlation energy, DFT methods can provide accurate descriptions of electronic structure and geometry at a manageable computational cost.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms and the relative stability of different conformations are fundamental properties that dictate a molecule's behavior. For 1,3-diaryl triazenes, the central –N=N–NH– linker and the orientation of the two phenyl rings are of key interest.

Experimental crystallographic studies on closely related 4,4'-disubstituted diphenyl-1,3-triazenes, such as 1-(4-chlorophenyl)-3-(4-fluorophenyl)triazene and 1,3-bis(4-methylphenyl)triazene, provide significant insight into the likely conformation of 1,3-bis(4-chlorophenyl)-1-triazene. nih.gov These studies reveal that the triazene (B1217601) group adopts an extended, or trans, conformation. Furthermore, the molecules are observed to be almost entirely planar, with very small dihedral angles between the two aromatic rings. nih.gov This planarity suggests a degree of electronic delocalization across the molecule.

Based on this evidence from analogous structures, geometry optimization of 1,3-bis(4-chlorophenyl)-1-triazene using DFT is expected to yield a low-energy structure characterized by a planar or near-planar arrangement of the two chlorophenyl rings connected by a trans-configured triazene chain.

Table 1: Expected Conformational Characteristics of 1,3-bis(4-chlorophenyl)-1-triazene

| Feature | Expected Characteristic | Basis of Inference |

|---|---|---|

| Triazene Group | Extended (trans) conformation | Crystallographic data of analogous compounds nih.gov |

| Molecular Shape | Almost entirely planar | Crystallographic data of analogous compounds nih.gov |

Vibrational Frequency Calculations

While specific vibrational frequency calculations for 1,3-bis(4-chlorophenyl)-1-triazene are not available in the cited literature, DFT studies on similar molecules like 1-(4-chlorophenyl)-3-(2-ethoxyphenyl)triazene have been performed. chemrevlett.com For the title compound, such calculations would predict the positions of characteristic infrared (IR) and Raman bands. Key vibrational modes would include N-H stretching, N=N double bond stretching, C-N stretching, C-Cl stretching, and various aromatic C-H and C=C vibrations. A comparison between theoretically scaled frequencies and experimental spectra is a standard method for validating the accuracy of the computational model.

Natural Bond Orbital (NBO) and Atoms In Molecules (AIM) Theories for Bonding Analysis

Detailed analyses using Natural Bond Orbital (NBO) and Atoms In Molecules (AIM) theories for 1,3-bis(4-chlorophenyl)-1-triazene have not been specifically reported in the searched literature. However, these methods are powerful tools for understanding chemical bonding. NBO analysis on a related triazene has been used to investigate intramolecular interactions by quantifying donor-acceptor orbital interactions. chemrevlett.com For 1,3-bis(4-chlorophenyl)-1-triazene, NBO analysis would provide insights into the hybridization of the atoms, the nature of the bonds (e.g., σ and π contributions), and the extent of electron delocalization from the nitrogen lone pairs into the aromatic rings. AIM theory would be used to characterize the electron density topology, define atomic basins, and analyze the nature of interatomic interactions, including potential weak intramolecular hydrogen bonds. chemrevlett.com

Frontier Molecular Orbital (FMO) Analysis

Specific Frontier Molecular Orbital (FMO) analysis for 1,3-bis(4-chlorophenyl)-1-triazene is not detailed in the available literature. This analysis typically involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Electronic Property Characterization (e.g., Electrostatic Potential)

A Molecular Electrostatic Potential (MEP) map for 1,3-bis(4-chlorophenyl)-1-triazene has not been found in the searched literature. An MEP analysis would visually represent the charge distribution on the molecule's surface. It helps in identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this molecule, negative potential would be expected around the nitrogen and chlorine atoms, while positive potential would likely be found near the amine hydrogen.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Specific studies applying Time-Dependent Density Functional Theory (TD-DFT) to investigate the excited-state properties of 1,3-bis(4-chlorophenyl)-1-triazene are not present in the provided search results. TD-DFT is the primary computational method for studying electronic excitations, such as those involved in UV-visible absorption. nih.gov A TD-DFT calculation would predict the electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π→π* or n→π* transitions) by analyzing the molecular orbitals involved.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property-describing features of a molecule with a particular physicochemical property. For derivatives of 1,3,5-triazine (B166579), 3D-QSAR models have been developed to predict their biological activities, such as anticancer properties.

In a study on 6,N2-diaryl-1,3,5-triazine-2,4-diamines, a 3D-QSAR model was constructed to understand the structural requirements for potent anticancer activity against triple-negative breast cancer cells (MDA-MB231). nih.gov This approach is valuable for the rational design of more effective therapeutic agents. nih.gov The insights gained from such models can be extrapolated to predict the properties of related compounds like 1-Triazene, 1,3-bis(4-chlorophenyl)-, guiding future synthesis and experimental validation.

Table 1: Key Aspects of QSPR Modeling for Triazine Derivatives

| Feature | Description |

| Objective | To establish a mathematical relationship between molecular descriptors and a specific property or activity. |

| Methodology | Involves the generation of molecular descriptors (e.g., electronic, steric, hydrophobic) and the application of statistical methods to build a predictive model. |

| Application | Can be used to predict the biological activity, toxicity, or physicochemical properties of new or untested compounds. |

| Example | Development of a 3D-QSAR model for 6,N2-diaryl-1,3,5-triazine-2,4-diamines to guide the design of more potent anticancer compounds. nih.gov |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Interatomic Interactions in Crystals

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

For compounds containing bis(4-chlorophenyl) moieties and triazine rings, Hirshfeld surface analysis has been employed to elucidate the nature and contribution of various intermolecular contacts. For example, in the crystal structure of a related triazine derivative, Hirshfeld analysis revealed the dominance of H···H, H···C/C···H, H···N/N···H, and H···Cl/Cl···H interactions in the crystal packing. smolecule.com

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Each point on the plot represents a pair of distances (dᵢ and dₑ) from the surface to the nearest nucleus inside and outside the surface, respectively. The distribution and features of these plots offer a "fingerprint" of the intermolecular interactions.

Table 2: Common Intermolecular Interactions Identified by Hirshfeld Surface Analysis in Related Compounds

| Interaction Type | Typical Contribution |

| H···H | Often the most significant contribution to the overall surface. nih.gov |

| C···H/H···C | Represents van der Waals interactions and C-H···π interactions. nih.gov |

| Cl···H/H···Cl | Indicates the presence of halogen bonding or other chlorine-hydrogen contacts. nih.gov |

| N···H/H···N | Suggests the presence of hydrogen bonds involving nitrogen atoms. smolecule.com |

In a study of benzene-1,3,5-triyltris((4-chlorophenyl)methanone), Hirshfeld surface analysis was instrumental in evaluating C-Cl···Cl, C-Cl···π, C-Cl···H, and π···π interactions. mdpi.com

Energy Framework Analysis for Quantifying Crystal Packing Interactions

For a 1,2,4-triazine (B1199460) derivative, energy framework analysis indicated that the crystal packing was primarily stabilized by dispersion forces. smolecule.com Similarly, in the case of benzene-1,3,5-triyltris((4-chlorophenyl)methanone), the total interaction energy was calculated by combining the electrostatic and dispersion components, with the electrostatic component being dominant in the strongest interactions. mdpi.com The results are often visualized as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the interaction energy.

Table 3: Components of Interaction Energy in Energy Framework Analysis

| Energy Component | Description |

| Electrostatic (E_ele) | Arises from the interaction between the static charge distributions of the molecules. |

| Dispersion (E_dis) | Represents the attractive van der Waals forces. |

| Total Energy (E_tot) | The sum of the electrostatic and dispersion energies, providing an overall measure of the interaction strength. |

Molecular Docking Studies (Focus on computational methodology)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

The general methodology for molecular docking involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of the protein (receptor) and the small molecule (ligand) are obtained, often from crystallographic data or homology modeling. Hydrogen atoms are typically added, and charges are assigned.

Definition of the Binding Site: The region on the receptor where the ligand is expected to bind is defined. This can be based on the location of a known co-crystallized ligand or through algorithms that identify potential binding pockets.

Conformational Sampling: A variety of conformational and orientational poses of the ligand within the binding site are generated using a search algorithm.

Scoring and Ranking: The generated poses are evaluated using a scoring function that estimates the binding affinity. The poses are then ranked based on their scores to identify the most likely binding mode.

In studies of various triazine derivatives, molecular docking has been used to elucidate their binding mechanisms to biological targets. For instance, docking studies of 1,3,5-triazine Schiff base derivatives into the active site of estrogen receptor alpha (ERα) have been performed to understand their anti-proliferative activity. researchgate.net Similarly, molecular docking has been employed to investigate the binding of 1,2,4-triazine derivatives to G-protein-coupled receptor 84 (GPR84). nih.gov

Table 4: General Workflow of Molecular Docking Studies

| Step | Description |

| 1. System Preparation | Obtain and prepare the 3D structures of the receptor and ligand. |

| 2. Binding Site Identification | Define the active site or binding pocket on the receptor. |

| 3. Ligand Docking | Generate and sample different ligand poses within the binding site. |

| 4. Scoring and Analysis | Score the poses to predict binding affinity and analyze the interactions. |

Coordination Chemistry and Ligand Properties

1-Triazene, 1,3-bis(4-chlorophenyl)- as a Ligand in Transition Metal Complexation

1,3-Diaryl triazenes, upon deprotonation of the N-H proton, form the corresponding triazenide anion which is rich in electron density and can coordinate to metal centers. The presence of the two 4-chlorophenyl substituents in 1-Triazene, 1,3-bis(4-chlorophenyl)- is expected to influence its electronic properties and, consequently, its coordination behavior. The electron-withdrawing nature of the chlorine atoms may affect the basicity of the nitrogen atoms and the stability of the resulting metal complexes.

1,3-diaryl triazenide ligands are known to exhibit both monodentate and bidentate coordination modes. In the monodentate mode, the ligand coordinates to a metal center through one of the terminal nitrogen atoms. However, the more common coordination mode is bidentate, where the ligand chelates to a metal center through both terminal nitrogen atoms (N1 and N3), forming a stable four-membered ring. This bidentate coordination is prevalent in the chemistry of transition metal complexes with 1,3-diaryl triazenes.

The 1,3-diaryl triazenide framework has been successfully used to synthesize complexes with a variety of transition metals.

Cu(II) and Ag(I): Novel copper(II) and silver(I) complexes have been synthesized with 1,3-diaryltriazene-substituted sulfonamides. These complexes demonstrate the ability of the triazene (B1217601) moiety to coordinate to these metals, with the resulting complexes showing enhanced biological activity compared to the free ligands d-nb.info.

Pb(II): The versatile coordination chemistry of Pb(II) allows for the formation of complexes with various nitrogen-containing ligands. While specific complexes with 1,3-bis(4-chlorophenyl)triazene are not detailed in the available literature, Pb(II) is known to form complexes with related triazine and triazole ligands, often exhibiting hemidirected or holodirected coordination spheres depending on the steric and electronic environment mdpi.comssrn.com.

Ni(II): Nickel(II) complexes with ligands containing the 4-chlorophenyl moiety attached to a triazole ring have been synthesized and structurally characterized. In one such example, the nickel(II) ion is in a distorted octahedral N6 coordination environment formed by two tridentate ligands nih.gov. This indicates the favorability of nitrogen-donor ligands with chlorophenyl substituents in coordinating to Ni(II).

Pt(IV) and Pd(II): The coordination chemistry of platinum(IV) and palladium(II) with triazine and triazene derivatives is well-documented, often in the context of developing new therapeutic agents nih.govnih.govresearchgate.net. For instance, palladium(II) complexes with ortho-functionalized 1,3-bis(aryl)triazenido ligands have been synthesized, resulting in binuclear structures researchgate.net. Similarly, Pt(IV) complexes with various triazine derivatives have been prepared and characterized, typically exhibiting octahedral geometries nih.govnih.gov.

Structural Characterization of Metal-Triazene Complexes

The coordination geometry around the metal center in 1,3-diaryl triazene complexes is dependent on the metal ion, its oxidation state, and the steric and electronic properties of the ligands.

Square Planar: For d8 metals like Pd(II) and Pt(II), a square planar geometry is common. In such complexes, the triazenide ligand would occupy two coordination sites.

Tetrahedral: For some d10 ions like Ag(I), a linear or distorted tetrahedral geometry can be expected.

Octahedral: For metal ions like Ni(II) and Pt(IV), octahedral coordination is frequently observed. In the case of Pt(IV), this geometry is almost universal nih.govnih.gov. For Ni(II), complexes with related ligands show distorted octahedral environments nih.gov.

The table below summarizes the expected coordination geometries for various metal ions with 1,3-diaryl triazenide ligands based on analogous compounds.

| Metal Ion | Expected Coordination Geometry |

| Cu(II) | Square Planar, Distorted Octahedral |

| Ag(I) | Linear, Trigonal Planar, Tetrahedral |

| Pb(II) | Hemidirected, Holodirected |

| Ni(II) | Square Planar, Octahedral |

| Pt(IV) | Octahedral |

| Pd(II) | Square Planar |

The supramolecular architecture of metal-triazene complexes is often governed by a variety of non-covalent interactions. The presence of aromatic rings and chloro-substituents in 1,3-bis(4-chlorophenyl)triazene complexes would likely lead to significant intermolecular interactions.

π-π Stacking: The parallel arrangement of the 4-chlorophenyl rings of adjacent complex molecules can lead to π-π stacking interactions. These interactions are a common feature in the crystal structures of aromatic-containing coordination compounds and contribute significantly to the stability of the crystal lattice. The stacking can be either face-to-face or offset.

Thermodynamic and Kinetic Studies of Complex Stability

There is a lack of specific information in the searched literature regarding the thermodynamic and kinetic stability of metal complexes of 1-Triazene, 1,3-bis(4-chlorophenyl)-. Generally, the stability of metal-triazenide complexes would be influenced by factors such as the nature of the metal ion (Irving-Williams series), the chelate effect of the bidentate ligand, and the electronic effects of the substituents on the aryl rings. The electron-withdrawing chloro groups in 1,3-bis(4-chlorophenyl)triazene might influence the stability of the metal-ligand bond. Detailed studies, such as potentiometric titrations or spectrophotometric analysis, would be required to determine the formation constants and other thermodynamic parameters of these complexes. Similarly, kinetic studies would be necessary to understand the lability and reaction mechanisms of these compounds.

Supramolecular Chemistry and Self Assembly

Utilization of Triazene (B1217601) Scaffolds in Supramolecular Architecture Design

The design of complex supramolecular architectures relies on the precise control of molecular shape, size, and intermolecular interactions. The 1,3-diaryl-1-triazene framework provides a structurally rigid and planar building block that can be functionalized to direct the assembly of higher-order structures. The presence of the two 4-chlorophenyl groups in 1-Triazene, 1,3-bis(4-chlorophenyl)- introduces specific electronic properties and potential interaction sites that can be exploited in supramolecular design.

While specific research on the use of 1-Triazene, 1,3-bis(4-chlorophenyl)- as a monomer for the synthesis of oligomers, macrocycles, and dendrimers is not extensively documented, the general principles of triazine chemistry provide a roadmap for such endeavors. The synthesis of these complex structures typically involves a step-wise approach, leveraging the reactivity of the triazene unit or functional groups on the aryl rings.

Oligomers: Linear oligomers based on triazene units can be conceptualized through iterative coupling reactions. For instance, functionalization of the chlorophenyl rings with reactive groups such as amines or carboxylic acids would allow for the formation of longer chains through amide or ester linkages. The planarity of the bis(4-chlorophenyl)triazene unit would impart a degree of rigidity to the oligomeric backbone.

Macrocycles: The synthesis of macrocycles incorporating the 1-Triazene, 1,3-bis(4-chlorophenyl)- moiety could be achieved via intramolecular cyclization reactions of appropriately designed linear precursors. These precursors would typically possess reactive functional groups at both ends of the molecule, enabling ring closure under high-dilution conditions to favor intramolecular over intermolecular reactions. The resulting macrocycles could exhibit unique host-guest properties due to the pre-organized cavity formed by the triazene units.

Dendrimers: Dendrimers are highly branched, tree-like macromolecules. A divergent or convergent synthetic strategy could be employed to construct dendrimers with a 1-Triazene, 1,3-bis(4-chlorophenyl)- core or as peripheral units. In a divergent approach, successive generations of branching units would be added to a central triazene core. Conversely, a convergent approach would involve the synthesis of dendritic wedges that are subsequently attached to a central core.

A related area of triazine chemistry involves the use of 1,3,5-triazine (B166579) (s-triazine) as a core for building supramolecular structures. For example, the reaction of cyanuric chloride with various nucleophiles allows for the creation of multifunctional molecules that can self-assemble into complex architectures. While structurally different from the 1,3-diaryl-1-triazene, the principles of using a triazine core to control molecular geometry and interactions are transferable.

Molecular Recognition Phenomena of 1-Triazene, 1,3-bis(4-chlorophenyl)- and its Derivatives

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The ability of a host molecule to selectively bind a guest molecule is fundamental to many biological and chemical processes. The structure of 1-Triazene, 1,3-bis(4-chlorophenyl)- suggests several features that could be exploited for molecular recognition.

The triazene bridge possesses both hydrogen bond donor (N-H) and acceptor (N=N) sites, making it capable of engaging in specific hydrogen bonding interactions. Furthermore, the two chlorophenyl rings provide extended π-systems that can participate in π-π stacking interactions with other aromatic molecules. The chlorine substituents can also engage in halogen bonding, a directional interaction between a halogen atom and a Lewis base.

While specific studies on the molecular recognition properties of 1-Triazene, 1,3-bis(4-chlorophenyl)- are limited, research on analogous 1,3-diaryl-1-triazenes demonstrates their capacity for forming well-defined supramolecular structures through hydrogen bonding. In the solid state, these molecules often form chains or more complex networks through intermolecular N-H···N hydrogen bonds nih.gov.

Derivatives of 1-Triazene, 1,3-bis(4-chlorophenyl)- could be designed to enhance their molecular recognition capabilities. For instance, the introduction of crown ether moieties onto the phenyl rings could lead to receptors for metal cations. Similarly, the incorporation of chiral groups could enable enantioselective recognition of guest molecules.

Controlled Self-Assembly Processes in Solution and Solid State

Self-assembly is the spontaneous organization of molecules into ordered structures. This process is driven by the minimization of free energy and is dictated by the balance of various intermolecular interactions. The controlled self-assembly of 1-Triazene, 1,3-bis(4-chlorophenyl)- in both solution and the solid state would be governed by the interplay of hydrogen bonding, π-π stacking, and potentially halogen bonding.

In solution, the concentration and nature of the solvent would play a crucial role in the self-assembly process. In non-polar solvents, hydrogen bonding would be a dominant force, potentially leading to the formation of dimers or oligomeric chains. In more polar, hydrogen-bonding solvents, these interactions would be weaker due to competition with solvent molecules.

In the solid state, the crystal packing of 1-Triazene, 1,3-bis(4-chlorophenyl)- would be expected to be influenced by the formation of intermolecular N-H···N hydrogen bonds, leading to the formation of one-dimensional chains. This is observed in the crystal structures of related 4,4'-disubstituted diphenyl-1,3-triazines, which exhibit a planar conformation and form chains through such hydrogen bonds nih.gov. The nearly planar structure of these molecules facilitates efficient packing in the crystal lattice nih.gov.

The table below summarizes the crystallographic data for a closely related compound, 1-(4-chlorophenyl)-3-(4-fluorophenyl)triazene, which provides insight into the likely solid-state assembly of 1-Triazene, 1,3-bis(4-chlorophenyl)-.

| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interaction | Reference |

| 1-(4-chlorophenyl)-3-(4-fluorophenyl)triazene | C₁₂H₉ClFN₃ | Monoclinic | P2₁/c | N-H···N hydrogen bonds forming chains | nih.gov |

This data suggests that 1-Triazene, 1,3-bis(4-chlorophenyl)- would likely crystallize in a similar manner, with hydrogen-bonded chains being a prominent feature of its solid-state architecture.

Role of Intermolecular Interactions in Driving Supramolecular Systems

The formation and stability of supramolecular systems based on 1-Triazene, 1,3-bis(4-chlorophenyl)- are governed by a variety of non-covalent interactions. The primary driving forces are expected to be hydrogen bonding and π-π stacking, with potential contributions from halogen bonding and van der Waals forces.

Hydrogen Bonding: The N-H group of the triazene bridge acts as a hydrogen bond donor, while the lone pairs on the other nitrogen atoms act as acceptors. The N-H···N hydrogen bond is a relatively strong and directional interaction that plays a crucial role in determining the geometry of the resulting supramolecular assembly. As seen in related structures, this interaction often leads to the formation of infinite chains in the solid state nih.gov.

Halogen Bonding: The chlorine atoms on the phenyl rings can act as halogen bond donors, interacting with electron-rich atoms such as nitrogen or oxygen on neighboring molecules. While not as commonly discussed as hydrogen bonding, halogen bonding is a directional interaction that can provide additional control over the self-assembly process.

The interplay of these intermolecular forces dictates the final, thermodynamically stable supramolecular architecture. By modifying the chemical structure of 1-Triazene, 1,3-bis(4-chlorophenyl)-, for example, by introducing different substituents on the phenyl rings, it is possible to tune the strength and directionality of these interactions and thereby control the self-assembly process to create novel supramolecular materials with desired properties.

Derivatization Strategies and Functionalization Approaches

Chemical Modification via Nucleophilic Aromatic Substitution on Chlorophenyl Groups

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for modifying the chlorophenyl groups of the parent compound. Although aryl halides are typically less reactive towards nucleophiles than alkyl halides, the presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction. In the context of 1,3-bis(4-chlorophenyl)-1-triazene, the triazene (B1217601) moiety itself can influence the electronic properties of the attached phenyl rings.

The reaction proceeds via a two-step mechanism involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (chloride ion). libretexts.org The rate and success of the substitution are highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required to displace the chloro substituent.

For SNAr to occur efficiently, the aromatic ring typically needs to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org This activation stabilizes the negative charge of the Meisenheimer intermediate through resonance. While the triazene linker is not a classic, powerful electron-withdrawing group in the same vein as a nitro group, its electronic influence is a critical factor in the feasibility of these substitutions.

Table 1: Examples of Nucleophiles Used in SNAr Reactions on Activated Aryl Halides

| Nucleophile Class | Specific Example | Potential Product Moiety |

|---|---|---|

| Amines | Morpholine | -N(CH2CH2)2O |

| Alkoxides | Sodium Methoxide | -OCH3 |

| Thiolates | Sodium Thiophenoxide | -SPh |

This table represents potential transformations based on general SNAr chemistry; specific applicability to 1,3-bis(4-chlorophenyl)-1-triazene requires experimental validation.

Strategies for the Formation of Fused Heterocyclic Systems

The construction of fused heterocyclic systems from triazene precursors is a valuable method for creating novel, rigid molecular frameworks. These strategies often involve intramolecular cyclization reactions where functional groups, pre-installed on the triazene molecule, react to form a new ring. Compounds containing fused 1,2,4-triazine (B1199460) moieties are of significant interest due to their diverse biological and material properties. researchgate.net

One common approach involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide to form the triazine ring, which can then be part of a larger fused system. nih.gov Alternatively, an existing triazene can be functionalized with reactive groups that can undergo cyclization. For instance, introducing an amino or hydrazino group adjacent to a suitable substituent on one of the phenyl rings could enable a subsequent ring-closing reaction to form a fused polycyclic structure. The pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine scaffold, for example, is an important fused heterocycle found in several kinase inhibitors. nih.gov

Synthetic methods for building fused mdpi.comnih.govresearchgate.nettriazines include:

Reductive Cyclization: This method can be used on precursors like nitroarylhydrazides to form the fused triazine ring. mdpi.com

Condensation Reactions: Reacting ortho-quinones with benzamidrazone is another effective route to produce fused systems like 3-phenylphenanthro[9,10-e] mdpi.comnih.govresearchgate.nettriazine. mdpi.com

Synthesis of Hybrid Molecules Incorporating Other Ring Systems (e.g., Thiadiazole, Quinazoline)

The synthesis of hybrid molecules, where two or more distinct pharmacophoric units are covalently linked, is a well-established strategy in medicinal chemistry to develop multifunctional agents. researchgate.net Linking the 1,3-bis(4-chlorophenyl)-1-triazene core with other heterocyclic systems like thiadiazole or quinazoline (B50416) can lead to compounds with novel properties.

A general approach to creating such hybrids involves a multi-step synthesis. First, a derivative of 1,3-bis(4-chlorophenyl)-1-triazene is prepared with a suitable functional group (e.g., an amine, thiol, or carboxylic acid). Separately, the second heterocyclic component (e.g., a thiadiazole or quinazoline) is synthesized with a complementary reactive group. Finally, the two fragments are joined together through a linker, which can be a simple bond or a more complex spacer. For example, hybrid molecules containing both 1,3,4-thiadiazole (B1197879) and 1,3,5-triazine (B166579) rings have been synthesized and investigated for their biological activities. researchgate.net

Table 2: Examples of Heterocyclic Systems for Hybrid Molecule Synthesis

| Heterocyclic System | Key Features |

|---|---|

| Thiadiazole | A five-membered ring containing sulfur and two nitrogen atoms. Often associated with a range of biological activities. |

| Quinazoline | A bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. A common scaffold in medicinal chemistry. |

| Thiazole | A five-membered ring with sulfur and nitrogen. Present in various bioactive compounds. nih.gov |

| Pyridine | A six-membered aromatic heterocycle, fundamental in many natural and synthetic compounds. |

Exploration of Structure-Reactivity Relationships in Functionalized Triazenes

Understanding the relationship between the structure of functionalized triazenes and their chemical reactivity is crucial for designing efficient synthetic routes and for predicting molecular behavior. The electronic nature of substituents on the phenyl rings significantly impacts the reactivity of the entire molecule.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups on the chlorophenyl rings would increase the electrophilicity of the aromatic carbon attached to the chlorine. This would make the molecule more susceptible to nucleophilic aromatic substitution, as the EWGs help stabilize the intermediate Meisenheimer complex. libretexts.org

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) would have the opposite effect, decreasing the ring's susceptibility to nucleophilic attack by destabilizing the negatively charged intermediate.

Advanced Research Perspectives and Future Directions

Innovations in Environmentally Benign Synthetic Methodologies

The traditional synthesis of 1,3-diaryltriazenes, including 1,3-bis(4-chlorophenyl)-1-triazene, often involves the reaction of diazonium salts with primary aromatic amines. wikipedia.org While effective, these methods can involve harsh conditions and generate chemical waste. Consequently, a significant research thrust is the development of more environmentally benign synthetic methodologies.

Recent advancements in green chemistry are being explored for the synthesis of triazene (B1217601) and related heterocyclic compounds, which can be extrapolated to the synthesis of 1,3-bis(4-chlorophenyl)-1-triazene. These innovative approaches include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. For the synthesis of 1,3,5-triazine (B166579) derivatives, microwave-assisted protocols have been shown to be highly efficient. chim.itnih.govnih.gov

Sonochemistry: The use of ultrasound in chemical reactions, known as sonochemistry, can enhance reaction rates and yields. Sonochemical methods are being developed for the synthesis of 1,3,5-triazine derivatives, often using water as a solvent, which significantly improves the environmental profile of the synthesis. nih.govresearchgate.netambeed.com

One-Pot Syntheses: Designing synthetic routes where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can reduce solvent usage and waste generation. One-pot methods for the synthesis of symmetrical 1,3-diaryltriazenes are being investigated to improve efficiency and sustainability. wikipedia.org

Photocatalysis: Visible-light-driven photocatalysis is emerging as a powerful tool in organic synthesis, offering mild reaction conditions. The use of covalent triazine framework photocatalysts, for instance, has been demonstrated for various organic transformations and could be adapted for triazene synthesis. acs.orgnih.gov

These green synthetic strategies offer promising avenues for the cleaner and more efficient production of 1,3-bis(4-chlorophenyl)-1-triazene.

Deepening Mechanistic Understanding of Triazene Transformations

A thorough understanding of the reaction mechanisms governing the formation and decomposition of 1,3-bis(4-chlorophenyl)-1-triazene is crucial for controlling its reactivity and designing new applications. A key area of investigation is the acid-catalyzed decomposition of diaryltriazenes.

Under acidic conditions, 1,3-diaryltriazenes can decompose to form a diazonium salt and an amine. wikipedia.org The mechanism of this decomposition can be influenced by several factors, including the substituents on the aryl rings, the strength of the nucleophile present, and the solvent. rsc.org Studies on the hydrolysis of 1-aryl-3-acyl-3-methyltriazenes in aqueous sulfuric acid have revealed complex reaction pathways involving pre-equilibrium protonation and subsequent cleavage of either the N-acyl or the N2-N3 triazene bond. rsc.org The kinetics and mechanism of the acid-catalyzed decomposition of 1,3-bis(4-methylphenyl)triazene have also been investigated, providing insights that are applicable to its chloro-substituted analog. czechem.cz

Furthermore, the thermal decomposition of related triazine structures has been studied, indicating a high stability of the s-triazine ring system. uri.edu Future research will likely focus on detailed kinetic and computational studies of 1,3-bis(4-chlorophenyl)-1-triazene to elucidate the precise mechanisms of its transformations under various conditions, including photochemical activation. researchgate.net

Development of Predictive Computational Models for Novel Triazene-Based Architectures

Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding the design of new materials. For 1,3-bis(4-chlorophenyl)-1-triazene and its derivatives, computational models can provide valuable insights into their electronic structure, stability, and potential for forming novel architectures.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a powerful method for investigating the electronic and geometric properties of molecules. DFT studies can be employed to calculate the molecular structure, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, of 1,3-bis(4-chlorophenyl)-1-triazene. researchgate.netmaterialsciencejournal.org These calculations can help in understanding its reactivity and spectroscopic characteristics. Computational studies have been performed on the structurally similar 1,3-bis(4-bromophenyl)triazene, providing a good starting point for modeling the chloro-derivative. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are being developed for various triazine derivatives to correlate their three-dimensional structural features with their biological activity or physical properties. nih.gov Such models can be instrumental in designing new 1,3-bis(4-chlorophenyl)-1-triazene-based compounds with enhanced properties for specific applications.

The development of accurate predictive models will accelerate the discovery of new triazene-based materials with tailored functionalities.

Expanding the Scope of Coordination Chemistry for Advanced Materials Science

The nitrogen atoms in the triazene backbone of 1,3-bis(4-chlorophenyl)-1-triazene can act as ligands, coordinating to metal ions to form a variety of coordination complexes and polymers. This area of research holds significant promise for the development of advanced materials with interesting catalytic, magnetic, and optical properties.

Coordination Polymers: Diaryltriazenes have been utilized as bridging ligands in the synthesis of coordination polymers. For example, 1,3-di(4-pyridyl)triazene has been used to create a copper(II) coordination polymer. researchgate.net The structurally analogous 1,3-bis(4-chlorophenyl)-1-triazene could similarly be employed to construct novel coordination polymers with diverse topologies and functionalities. The study of a tetranuclear copper(I) cluster with 1,3-bis(4-bromophenyl)triazene highlights the potential for forming multinuclear metal complexes with interesting structural and electronic properties. researchgate.net